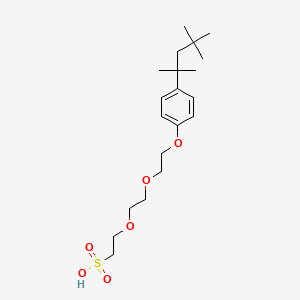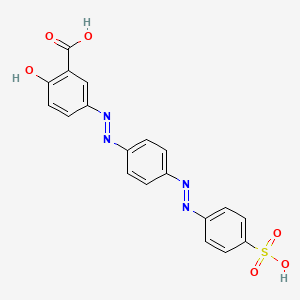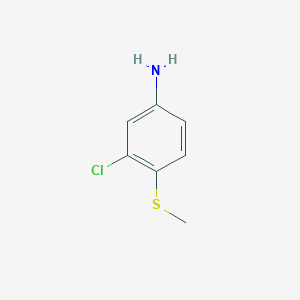
Entsufon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: ENTSUFON can be synthesized through a multi-step process involving the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide to form an intermediate product. This intermediate is then reacted with ethanesulfonic acid to produce the final compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of catalysts and specific temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: ENTSUFON undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler organic compounds.
Substitution: It can participate in substitution reactions where the ethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced organic compounds, and substituted ethanesulfonates .
Scientific Research Applications
ENTSUFON has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and other consumer products
Mechanism of Action
The mechanism by which ENTSUFON exerts its effects involves its ability to interact with various molecular targets. It acts as a surfactant, reducing surface tension and stabilizing emulsions. In biological systems, it can interact with cell membranes and proteins, influencing their structure and function .
Comparison with Similar Compounds
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium octyl sulfate
Comparison: ENTSUFON is unique due to its specific structure, which provides distinct surfactant properties compared to other similar compounds. Its ability to form stable emulsions and its compatibility with various chemical and biological systems make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
55837-16-6 |
|---|---|
Molecular Formula |
C20H34O6S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanesulfonic acid |
InChI |
InChI=1S/C20H34O6S/c1-19(2,3)16-20(4,5)17-6-8-18(9-7-17)26-13-12-24-10-11-25-14-15-27(21,22)23/h6-9H,10-16H2,1-5H3,(H,21,22,23) |
InChI Key |
QKTHVODRSZLVBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCS(=O)(=O)O |
Key on ui other cas no. |
55837-16-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)


![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)



![1-[2-(2-Pyridyl)Ethyl]Piperidine](/img/structure/B1607258.png)



